![molecular formula C18H19ClN2O4S B4926040 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926040.png)
1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide, also known as CSPC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CSPC is a piperidinecarboxamide derivative that has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide has a wide range of potential applications in scientific research. One of the primary uses of 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide is in the study of ion channels. 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide has been shown to selectively block the activity of the Nav1.8 ion channel, which is involved in pain perception. This makes 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide a potential candidate for the development of new pain medications.
1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide has also been studied for its potential use in the treatment of cancer. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this area.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide involves the selective inhibition of the Nav1.8 ion channel. This ion channel is involved in the transmission of pain signals, and blocking its activity can reduce pain perception. 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide has a variety of biochemical and physiological effects. In addition to its pain-relieving and anti-cancer properties, 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of a variety of diseases.
Advantages and Limitations for Lab Experiments
One of the primary advantages of 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide for lab experiments is its selectivity for the Nav1.8 ion channel. This makes it a useful tool for studying the role of this ion channel in pain perception. However, one limitation of 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide. One area of interest is the development of new pain medications based on 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide. Another area of potential research is the use of 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide in the treatment of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide, as well as its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)-4-piperidinecarboxamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-hydroxyaniline, followed by the addition of piperidinecarboxylic acid. The resulting compound is then purified through recrystallization. The yield of the synthesis process is typically around 70%.
properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c19-14-4-6-17(7-5-14)26(24,25)21-10-8-13(9-11-21)18(23)20-15-2-1-3-16(22)12-15/h1-7,12-13,22H,8-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMFNYYYZKXHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)O)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)sulfonyl-N-(3-hydroxyphenyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


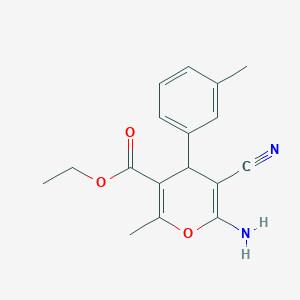
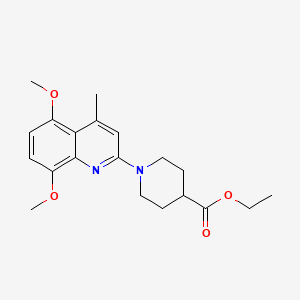
![N-(5-chloro-2-pyridinyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4925994.png)
![cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4926000.png)
![N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4926007.png)
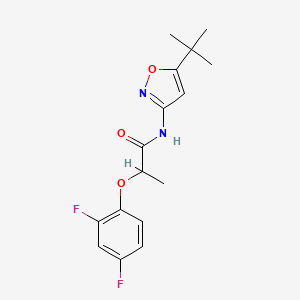
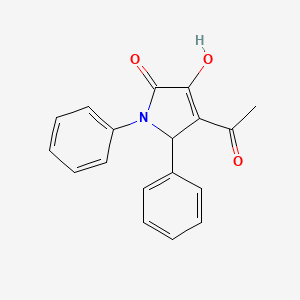
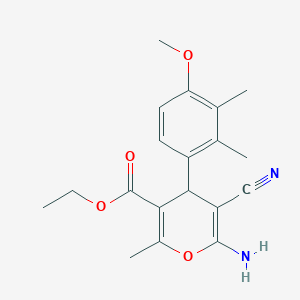
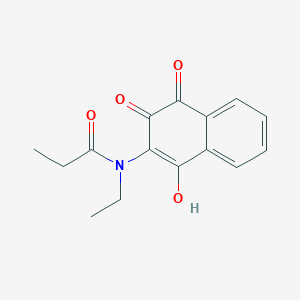
![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4926045.png)
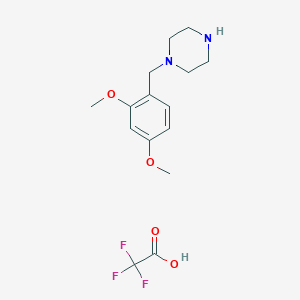
![methyl (2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(3-hydroxy-2,2-dimethylpropyl)amino]carbonyl}-1,2-dimethyl-2-pyrrolidinecarboxylate](/img/structure/B4926051.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4926058.png)